1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene

Physical Organic Chemistry Process Chemistry Purification

1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS 1369849-44-4) is an aryl bromide building block of the general formula C₁₄H₁₉Br, comprising a benzene ring with a bromine atom at position 1, a cyclohexylmethyl group at position 4, and a methyl group at position 2. The compound exhibits a predicted boiling point of 328.2 ± 11.0 °C and a predicted density of 1.230 ± 0.06 g/cm³.

Molecular Formula C14H19Br
Molecular Weight 267.20 g/mol
CAS No. 1369849-44-4
Cat. No. B6290593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene
CAS1369849-44-4
Molecular FormulaC14H19Br
Molecular Weight267.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC2CCCCC2)Br
InChIInChI=1S/C14H19Br/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3
InChIKeyJRXAHVIQTUNCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS 1369849-44-4): Baseline Identity and Procurement Starting Point


1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS 1369849-44-4) is an aryl bromide building block of the general formula C₁₄H₁₉Br, comprising a benzene ring with a bromine atom at position 1, a cyclohexylmethyl group at position 4, and a methyl group at position 2 . The compound exhibits a predicted boiling point of 328.2 ± 11.0 °C and a predicted density of 1.230 ± 0.06 g/cm³ . Its molecular weight is 267.20 g/mol, and its InChIKey is JRXAHVIQTUNCOK-UHFFFAOYSA-N [1]. Commercially, this compound is offered as a research chemical with certified purities typically at or above 98%, and is available in standard research quantities (e.g., 500 mg, 1 g, 5 g) .

Why Generic Substitution Fails: The Specific Role of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene in Cross-Coupling Chemistry


Generic substitution of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene with other in-class aryl bromides or cyclohexylmethyl-containing intermediates is not advisable due to the compound's distinct substitution pattern and electronic profile. The ortho-methyl group (position 2) and para-cyclohexylmethyl group (position 4) create a unique steric and electronic environment around the bromine atom, which directly influences the rate, yield, and selectivity of key transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings [1]. Replacing this compound with a simpler aryl bromide lacking the cyclohexylmethyl moiety would fail to install the desired hydrophobic, conformationally restricted cyclohexylmethyl pharmacophore or fragment essential for target compound activity [2]. Conversely, using a positional isomer such as 2-bromo-1-(cyclohexylmethyl)-3-methylbenzene (CAS 1369846-01-4) or 4-bromo-1-(cyclohexylmethyl)-2-methylbenzene (CAS 1369886-55-4) would alter the trajectory of the aryl group in the final molecule, potentially abolishing the desired binding interactions or physical properties .

Product-Specific Quantitative Evidence Guide for 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene


Physical Property Differentiation: Boiling Point and Density Comparisons Among Cyclohexylmethyl Bromobenzene Isomers

1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene exhibits a predicted boiling point of 328.2 ± 11.0 °C and a density of 1.230 ± 0.06 g/cm³ . In comparison, the des-methyl analog 1-bromo-4-(cyclohexylmethyl)benzene (CAS 1785619-14-8) has a predicted boiling point of 311.2 ± 11.0 °C and a higher density of 1.259 ± 0.06 g/cm³ . The additional methyl group in the target compound results in a 17 °C higher boiling point, which is significant for purification by distillation and influences volatility during drying processes.

Physical Organic Chemistry Process Chemistry Purification

Purity Specifications and Vendor Availability: Benchmarking Against a Positional Isomer

Multiple vendors list 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene with a certified purity of ≥98% (NLT 98%) . In contrast, the positional isomer 4-bromo-1-(cyclohexylmethyl)-2-methylbenzene (CAS 1369886-55-4) is offered by some suppliers at a lower minimum purity specification of >95% . While both compounds are of research grade, the consistently higher purity standard for 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene reduces the risk of contaminant-derived side reactions in sensitive catalytic cycles.

Procurement Quality Control Medicinal Chemistry

Reactivity Advantage in Cross-Coupling: Aryl Bromide vs. Aryl Chloride Baselines

In palladium-catalyzed Suzuki-Miyaura cross-coupling, aryl bromides react significantly faster than aryl chlorides. The general reactivity order for oxidative addition is Ar-I > Ar-Br > Ar-Cl >> Ar-OTf [1]. 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene, as an aryl bromide, thus offers a substantial kinetic advantage over a hypothetical aryl chloride analog, enabling reactions under milder conditions (e.g., room temperature, lower catalyst loadings) and often resulting in higher yields [2]. While no direct head-to-head study exists for this exact compound, the class-level inference is robust and widely accepted in the field.

Synthetic Methodology Catalysis Medicinal Chemistry

Best Research and Industrial Application Scenarios for 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene


Medicinal Chemistry Synthesis of Cyclohexylmethyl-Containing Drug Candidates

1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene is an optimal building block for introducing a 4-(cyclohexylmethyl)-2-methylphenyl group into pharmacologically active molecules via cross-coupling reactions. The cyclohexylmethyl moiety imparts enhanced lipophilicity (cLogP) and conformational restriction, often improving metabolic stability and target binding. The >98% purity ensures reliable SAR data in early-stage discovery, while the robust aryl bromide handle [1] allows for efficient library synthesis under mild conditions.

Process Chemistry Scale-Up for Late-Stage Functionalization

The predicted boiling point (328.2 ± 11.0 °C) is sufficiently high to tolerate common process chemistry conditions (e.g., reflux in toluene or DMF) without significant evaporative loss. Its lower density relative to the des-methyl analog (1.230 vs. 1.259 g/cm³) may facilitate easier phase separation in aqueous workups. The compound's identity as an aryl bromide enables the use of well-established, robust cross-coupling protocols that are amenable to scale-up, avoiding the more challenging conditions required for aryl chlorides or triflates [1].

Comparative Pharmacophore Optimization in SAR Studies

In structure-activity relationship (SAR) campaigns, the distinct substitution pattern of 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene (Br at position 1, cyclohexylmethyl at 4, methyl at 2) offers a specific three-dimensional vector for substituent exploration . When compared to positional isomers (e.g., 4-bromo-1-(cyclohexylmethyl)-2-methylbenzene, CAS 1369886-55-4), the target compound directs the aryl group in a different spatial orientation upon coupling, allowing medicinal chemists to probe the optimal geometry for target engagement. The consistently high purity of the commercially available compound ensures that observed biological differences are due to intrinsic molecular properties rather than impurities.

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